Variabilin
CAS No.: 51847-87-1
Cat. No.: VC0546608
Molecular Formula: C25H34O4
Molecular Weight: 398.543
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51847-87-1 |
|---|---|
| Molecular Formula | C25H34O4 |
| Molecular Weight | 398.543 |
| IUPAC Name | (5Z)-5-[(6E,10E)-13-(furan-3-yl)-2,6,10-trimethyltrideca-6,10-dienylidene]-4-hydroxy-3-methylfuran-2-one |
| Standard InChI | InChI=1S/C25H34O4/c1-18(8-5-9-19(2)11-7-13-22-14-15-28-17-22)10-6-12-20(3)16-23-24(26)21(4)25(27)29-23/h8,11,14-17,20,26H,5-7,9-10,12-13H2,1-4H3/b18-8+,19-11+,23-16- |
| Standard InChI Key | HPVSJNGZYYDDMU-FECKPXKMSA-N |
| SMILES | CC1=C(C(=CC(C)CCCC(=CCCC(=CCCC2=COC=C2)C)C)OC1=O)O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Variabilin (Furanosesterterpene)
The marine-derived variabilin is a furanosesterterpene with the molecular formula C25H34O4 and a molecular weight of 398.5 g/mol . Its IUPAC name is (5Z)-5-[(2S,6E,10E)-13-(furan-3-yl)-2,6,10-trimethyltrideca-6,10-dienylidene]-4-hydroxy-3-methylfuran-2-one . The structure features a furanone ring connected to a linear terpene chain containing three double bonds and a terminal furan ring.
Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C25H34O4 | |
| Molecular Weight | 398.5 g/mol | |
| XLogP3-AA | 6.9 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 11 | |
| Exact Mass | 398.24570956 Da |
Variabilin exhibits significant lipophilicity with an XLogP3-AA value of 6.9, indicating low water solubility . This property has implications for its bioavailability and may necessitate specialized delivery systems for potential pharmaceutical applications.
(-)-Variabilin (Pterocarpan)
The plant-derived variabilin, also known as (-)-variabilin or homopisatin, is a pterocarpan with the molecular formula C17H16O5 and a molecular weight of 300.3 g/mol . Its structure is characterized as (6aS,11aS)-3,9-dimethoxy-6,11a-dihydro-benzofuro[3,2-c]chromen-6a-ol, or more simply as 6a-hydroxy-3,9-dimethoxypterocarpan .
Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C17H16O5 | |
| Molecular Weight | 300.3 g/mol | |
| XLogP3-AA | 1.9 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 5 | |
| Rotatable Bond Count | 2 | |
| Exact Mass | 300.09977361 Da |
Unlike the marine-derived variabilin, (-)-variabilin demonstrates lower lipophilicity with an XLogP3-AA value of 1.9, suggesting improved water solubility compared to its marine counterpart .
Sources and Isolation
Variabilin (Furanosesterterpene)
The furanosesterterpene variabilin has been isolated from various marine sponges belonging to different genera:
The compound was first isolated using gel filtration and high-pressure liquid chromatography techniques . In one study, extraction of an Ircinia sp. sponge resulted in the isolation of an inseparable mixture of (7E,12E,20Z)-variabilin and (7E,12Z,20Z)-variabilin, with structural assignments established using standard 1D and 2D NMR experiments .
(-)-Variabilin (Pterocarpan)
The pterocarpan form of variabilin has been isolated from several plant sources:
Kurosawa et al. isolated (+)-variabilin from Dalbergia variabilis in 1978, identifying it as a 6a-hydroxypterocarpan . The compound was also found alongside other isoflavonoids such as formononetin, vestitol, and medicarpin .
Biological Activities
Antimicrobial Activity
The marine-derived variabilin has demonstrated significant antimicrobial properties. It has been described as an "antimicrobial furanosesterterpene" in several studies . This activity suggests potential applications in developing new antibacterial or antifungal agents.
Platelet Aggregation Inhibition
In contrast to the marine sponge-derived compound, a peptide also named variabilin (47 residues, molecular weight 4968.5) was isolated from the salivary glands of the hard tick Dermacentor variabilis. This peptide functions as a potent RGD (Arg-Gly-Asp)-containing antagonist of the fibrinogen receptor glycoprotein IIb-IIIa (GPIIb-IIIa; αIIbβ3) and the vitronectin receptor αvβ3, inhibiting human platelet aggregation .
Anticancer Activity
The furanosesterterpene variabilin has shown moderate cytotoxic activity against various cancer cell lines. A study by Lerata et al. evaluated its activity against three solid tumor cell lines and found that it induced apoptosis, although with a general lack of selectivity among the cancer cell lines studied .
An important discovery was that encapsulation of variabilin into stearic acid solid lipid nanoparticles (SLNs) led to marked improvement in both stability and cytotoxic activity, particularly against the prostate (PC-3) cancer cell line . This enhancement suggests that nanoparticle delivery systems could overcome the inherent instability issues that have hindered the development of variabilin as an anticancer agent.
Neurological Activity
The (-)-variabilin isolated from Butea superba has been identified as a Neurogenin2 (Ngn2) promoter activator that promotes neuronal differentiation . This property suggests potential applications in neurodegenerative disease research.
Research Developments
Stereochemistry of Variabilin (Furanosesterterpene)
The absolute stereochemistry of variabilin at the C-18 position was determined to be S through synthesis of a degradation product . A comprehensive study on the stereochemistry of variabilin and related sesterterpene tetronic acids was conducted by Capon et al. in 1994 .
Synthesis of Variabilin
Several synthetic approaches to variabilin have been reported. Takabe et al. conducted the first asymmetric synthesis of the marine furanosesterterpene natural product, (18S)-variabilin, employing enzymatic desymmetrization of propanediol derivatives .
Another notable synthetic achievement was the asymmetric total synthesis of (-)-variabilin (the pterocarpan form) using the catalytic, asymmetric "interrupted" Feist–Bénary reaction as the key transformation to introduce both stereogenic centers . This synthesis utilized a monoquinidine pyrimidinyl ether catalyst to afford the products in over 90% ee, with other key steps including an intramolecular Buchwald–Hartwig coupling and a nickel-catalyzed aryl tosylate reduction .
Stability Issues and Solutions
A significant challenge in working with the furanosesterterpene variabilin is its inherent instability. Research by Lerata et al. highlighted this issue and demonstrated that incorporation of variabilin into solid lipid nanoparticles (SLNs) led to marked improvement in stability .
The autooxidation behavior of variabilin was specifically studied by researchers in 1989, providing insights into its degradation mechanisms . This understanding has been crucial for developing strategies to improve the compound's stability for potential pharmaceutical applications.
Nanoparticle Delivery Systems
The encapsulation of variabilin in stearic acid solid lipid nanoparticles has proven to be an effective strategy for enhancing both stability and biological activity . This approach addresses two major challenges associated with the development of variabilin as a therapeutic agent: its inherent instability and potentially limited bioavailability due to high lipophilicity.
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